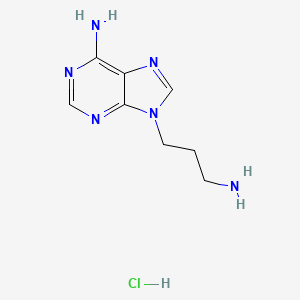

9-(3-aminopropyl)-9H-purin-6-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N6 and its molecular weight is 265.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as spermine, a spermidine-derived biogenic polyamine, are known to interact with nucleic acids, particularly in viruses, and are thought to stabilize the helical structure .

Mode of Action

It can be inferred from related compounds that it may function as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to dna .

Biochemical Pathways

Similar compounds like spermine are implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated dna fragmentation .

Result of Action

Based on the properties of similar compounds, it may protect dna from free radical attack, regulate gene expression, stabilize chromatin, and prevent endonuclease-mediated dna fragmentation .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Activité Biologique

9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, a purine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an aminoalkyl side chain at the 9-position of the purine ring, which enhances its interaction with various biological targets. The following sections detail its biological activities, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C8H13ClN

- Molecular Weight : 228.68 g/mol

- CAS Number : 23124-11-0

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest.

The compound's mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other purine derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, contributing to its antiproliferative effects .

In Vitro Studies

A study demonstrated that this compound effectively inhibited the proliferation of colorectal carcinoma (CRC) cell lines with IC50 values ranging from 44.5 to 135.5 nM. This suggests a potent antitumor activity, particularly in CRC models .

In Vivo Studies

In xenograft models, treatment with the compound resulted in significant tumor growth suppression without major organ toxicity. This highlights its potential as a lead compound for developing new antitumor agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Antiproliferative Activity |

|---|---|---|---|

| 9-(2-Aminopropyl)-9H-purin-6-amine hydrochloride | 21708-31-6 | Shorter alkyl chain; different activity profile | Moderate |

| 2-Aminoadenosine | 7390-69-8 | Contains ribose; involved in nucleic acid metabolism | Low |

| 2-Aminopurine | 5780-75-0 | Lacks alkyl side chain; used mainly as a mutagen | High |

The distinct side chain configuration of this compound enhances its biological activity compared to other purine derivatives, allowing it to engage selectively with biological targets.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for several applications, particularly in the fields of cancer research and neurological disorders. Below are some key areas where 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is being explored:

-

Cancer Therapy :

- The compound shows promise as an inhibitor of enzymes involved in nucleic acid metabolism, particularly topoisomerase II, which is crucial for DNA replication and transcription. This suggests potential use in cancer treatment due to its ability to interfere with cellular proliferation pathways.

-

Neurological Disorders :

- Research indicates that this compound may have neuroprotective effects, making it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

-

Biochemical Research :

- Its structural similarity to nucleobases allows it to engage selectively with biological targets, enhancing its utility in biochemical assays and drug development.

Summary of Biological Activities

The biological activities of this compound include:

- Inhibition of nucleic acid synthesis.

- Interaction with various enzymes involved in cellular processes.

- Potential modulation of signaling pathways related to cell growth and apoptosis.

Several studies have documented the efficacy of this compound:

- Inhibition Studies :

-

Neuroprotective Effects :

- Another study explored the neuroprotective properties of this compound in animal models of Alzheimer's disease, showing a reduction in cognitive decline and neuronal loss when administered over a prolonged period.

-

Pharmacokinetics :

- Investigations into the pharmacokinetic profile revealed that the hydrochloride salt form enhances solubility and stability, making it suitable for various biological studies and formulations.

Propriétés

Numéro CAS |

23124-11-0 |

|---|---|

Formule moléculaire |

C8H14Cl2N6 |

Poids moléculaire |

265.14 g/mol |

Nom IUPAC |

9-(3-aminopropyl)purin-6-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |

Clé InChI |

JBHTVQSBCOWVDK-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.